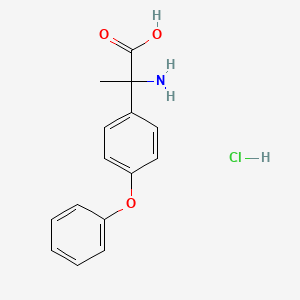
2-Amino-2-(4-phenoxyphenyl)propanoic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-Amino-2-(4-phenoxyphenyl)propanoic acid hydrochloride” is a chemical compound with the CAS Number: 2243512-82-3 . It has a molecular weight of 293.75 and is typically available in powder form .
Molecular Structure Analysis
The IUPAC Name for this compound is this compound . The Inchi Code for this compound is 1S/C15H15NO3.ClH/c1-15(16,14(17)18)11-7-9-13(10-8-11)19-12-5-3-2-4-6-12;/h2-10H,16H2,1H3,(H,17,18);1H .Physical And Chemical Properties Analysis
The compound is typically stored at room temperature . It is available in powder form .科学的研究の応用
Renewable Building Blocks for Polymers
Phloretic acid, a phenolic compound related to the structural motif of 2-Amino-2-(4-phenoxyphenyl)propanoic acid, has been explored as a renewable building block for enhancing the reactivity of molecules towards benzoxazine ring formation, providing an eco-friendly alternative to phenol for introducing benzoxazine properties to aliphatic molecules. This approach has significant implications for creating materials with suitable thermal and thermo-mechanical properties for various applications, demonstrating the potential of renewable sources in materials science (Acerina Trejo-Machin et al., 2017).
Antimicrobial Activity
Research on N-Substituted-β-amino acid derivatives containing 2-Hydroxyphenyl, Benzo[b]phenoxazine, and Quinoxaline moieties has shown good antimicrobial activity against various bacteria and fungi. This highlights the potential of structurally similar compounds, including 2-Amino-2-(4-phenoxyphenyl)propanoic acid derivatives, in developing new antimicrobial agents (Kristina Mickevičienė et al., 2015).
Uterine Relaxants
Compounds structurally related to 2-Amino-2-(4-phenoxyphenyl)propanoic acid have been synthesized and evaluated for their uterine relaxant activity, showing promise as novel agents for managing preterm labor. These compounds exhibit potent in vitro and in vivo uterine relaxant activities, with some having comparable or slightly less cAMP-releasing potential but negligible cardiac stimulant potential compared to isoxsuprine hydrochloride, suggesting a safer profile for clinical use (C. Viswanathan et al., 2005).
Analgesic and Antimicrobial Activities
Isoxazole derivatives synthesized from aryl-N-chalconyl aminophenols, structurally related to 2-Amino-2-(4-phenoxyphenyl)propanoic acid, have shown significant analgesic and antimicrobial activities. This underscores the potential of these compounds in developing new analgesic and antimicrobial agents (S. Sahu et al., 2009).
Modification of Polymeric Materials
Research on the functional modification of polyvinyl alcohol/acrylic acid hydrogels through condensation with various amine compounds, including 2-amino-3-(4-hydroxyphenyl) propanoic acid, demonstrates the possibility of enhancing the properties of polymeric materials for medical applications. These modifications can lead to polymers with increased thermal stability and promising biological activities, suggesting wide-ranging applications in the biomedical field (H. M. Aly et al., 2015).
Safety and Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with the compound are H302, H315, H319, and H335 . The precautionary statements associated with the compound are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
特性
IUPAC Name |
2-amino-2-(4-phenoxyphenyl)propanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3.ClH/c1-15(16,14(17)18)11-7-9-13(10-8-11)19-12-5-3-2-4-6-12;/h2-10H,16H2,1H3,(H,17,18);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDTHJDVRXYVSJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)OC2=CC=CC=C2)(C(=O)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 6-cyano-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B2534491.png)
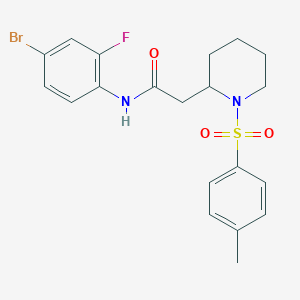
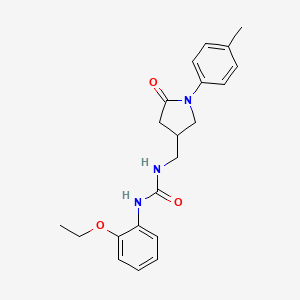

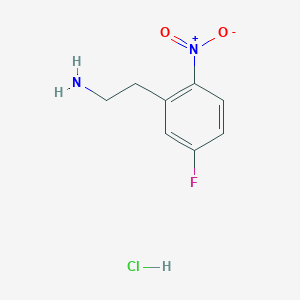
![2-(naphthalen-2-yloxy)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2534501.png)

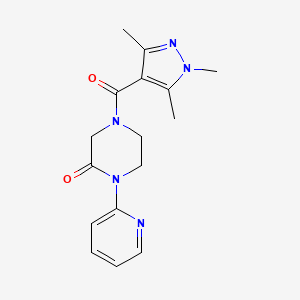


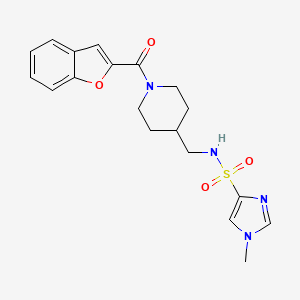
![(E)-N-(5-(styrylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B2534510.png)
![N-[3-[2-ethylsulfonyl-3-(2-fluorophenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2534511.png)
![2-(4-chlorophenyl)-N-{1-[2-(pyridin-4-yl)ethyl]-1H-pyrazol-3-yl}ethene-1-sulfonamide](/img/structure/B2534512.png)